

clinical response rates MM120 versus benzodiazepines

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Compound Focus: Lysergide tartrate

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Clinical Data Comparison

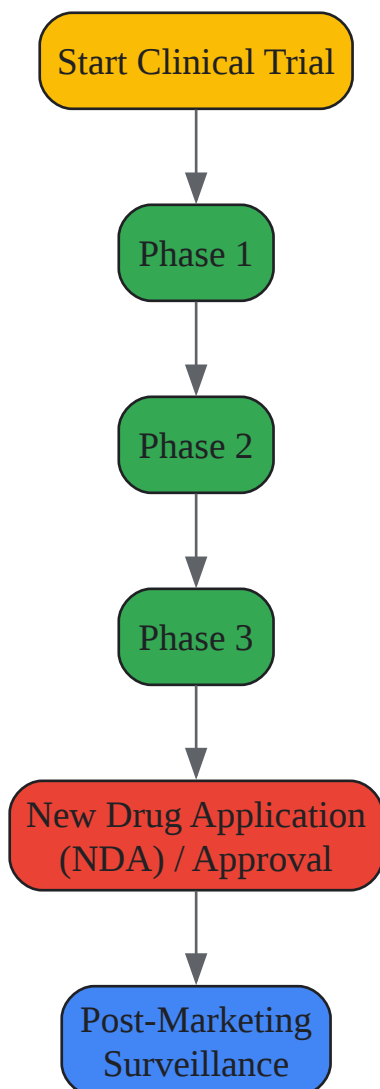
Feature	MM120 (Lysergide D-tartrate)	Benzodiazepines
Recent Clinical Trial Data	Positive results from a Phase 2b trial published in 2025 [1]; Phase 3 trials ongoing [2].	Limited specific clinical trial data found in search results; information is largely based on prescribing trends and reviews [3] [4].

| **Efficacy (in GAD) | At Week 12 (Phase 2b):** • **65%** clinical response rate ($\geq 50\%$ reduction in HAM-A score) [5] [6]. • **48%** clinical remission rate (HAM-A score ≤ 7) [5] [6]. • **-21.9 points** mean change in HAM-A score (vs. -14.2 for placebo) [6]. | General efficacy for anxiety is well-established [4]. No specific, comparable 12-week clinical response or remission rates for GAD were found in the search results. || **Onset of Action** | Rapid; significant reduction in anxiety symptoms observed as early as **Day 1** and sustained through Week 12 [5]. | Fast-acting; suitable for acute anxiety, with effects typically felt within an hour [4]. || **Dosing Regimen** | Single dose (100 μg) demonstrated durable effects for up to 12 weeks in a Phase 2b trial [5] [1]. | Typically prescribed for daily or **as-needed (PRN)** use [4]. Long-term daily use is common but controversial [3] [4]. || **Common Adverse Events** | On dosing day: Illusions, hallucinations, euphoric mood, anxiety, nausea, and headache [5] [1]. The 100 μg dose had a **97.5%** rate of any adverse event [5]. | Dependence, cognitive impairment, sedation, motor coordination issues, and risk of falls [3] [4]. || **Major Risks** | Adverse events were mostly mild to moderate, transient, and occurred on the dosing day [6]. No

signals of suicidality were reported [5]. | **Dependence** (can occur after two weeks of use) [4], **withdrawal** (can be life-threatening) [4], and **fatal overdose**, especially when combined with other CNS depressants like opioids [3]. |

Experimental Protocols & Research Context

The differing nature of the available data for MM120 and benzodiazepines reflects their stages of development. The following workflow outlines the clinical trial process that generates data for investigational drugs like MM120, which is a path that benzodiazepines largely completed decades ago.



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MM120 Phase 2b Trial (MMED008) Methodology

The data for MM120 comes from a modern, rigorous clinical trial designed to isolate the drug's effect [1] [6].

- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled, dose-finding study (August 2022 - August 2023) [1].
- **Participants:** 198 adults aged 18-74 with a primary diagnosis of moderate-to-severe GAD, defined by a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20 [1].
- **Intervention:** Participants were randomized to receive a single dose of MM120 (25 μg , 50 μg , 100 μg , or 200 μg) or a matching placebo [1].
- **Key Methodological Features:**
 - **Monotherapy Design:** Participants were tapered off all other anxiolytic or antidepressant treatments before the study and did not receive any study-related psychotherapy [6]. This was intended to isolate the effect of MM120.
 - **Blinded Assessment:** Anxiety and depression endpoint assessments were conducted by independent central raters who were blinded to treatment allocation and visit date to reduce bias [1].
- **Primary Outcome:** Dose-response relationship as measured by the change in HAM-A score from baseline to Week 4 [1].
- **Key Secondary Outcomes:** Change in HAM-A score at Week 8 and Week 12, clinical response, and remission rates at Week 12 [5] [6].

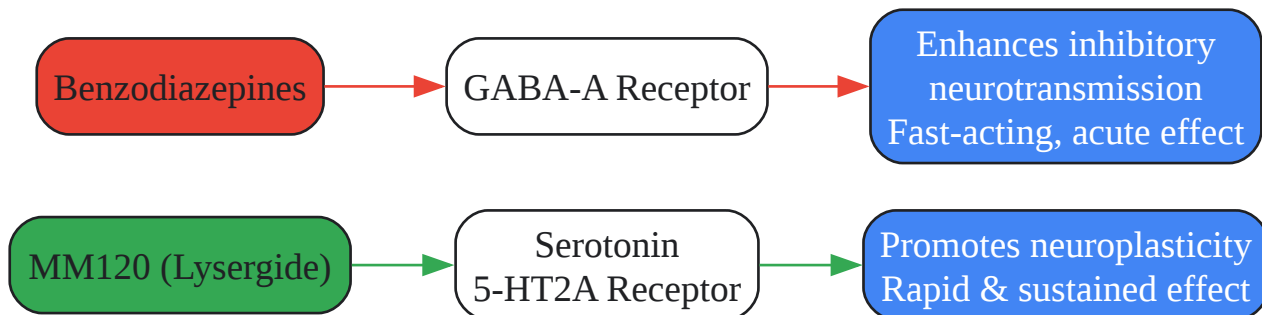
Benzodiazepine Research Context

In contrast, benzodiazepines are a well-established drug class, and their efficacy for anxiety is supported by decades of use and a large body of evidence. However, this also means that direct comparisons with modern clinical trial data are difficult.

- **Established Use:** Benzodiazepines have been essential pharmaceutical treatments for anxiety disorders since the 1960s [4]. Their safety and efficacy for short-term use are mostly settled [4].
- **Research Gaps:** The current scientific literature highlights a significant lack of modern research on specific prescribing patterns, particularly for **as-needed (PRN) use**, which is how they are often prescribed [4]. There is a recognized need for more research into the safety and efficacy of intermittent use [4].
- **Data Source:** Much of the contemporary data focuses on **prescribing trends, misuse, and public health harms** (e.g., dependence, overdose deaths in combination with opioids) rather than structured clinical trial efficacy endpoints directly comparable to new agents [3] [7].

Mechanisms of Action

The fundamental difference between these treatments lies in their biological targets in the brain, as illustrated below.



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- **MM120:** It is a classic psychedelic that acts as a **partial agonist at the serotonin 5-HT2A receptor** [8]. This mechanism is believed to promote rapid changes in neural plasticity, which is theorized to underlie the durable effects observed after a single dose [5].
- **Benzodiazepines:** They act as **central nervous system depressants** by enhancing the effect of the neurotransmitter **gamma-aminobutyric acid (GABA)** at GABA-A receptors. This widespread inhibition of neuronal activity leads to their anxiolytic, sedative, and hypnotic effects [4].

Interpretation and Conclusions

For researchers and drug development professionals, the key takeaways are:

- **MM120 represents a novel therapeutic approach.** Its clinical profile—characterized by rapid onset, durable response from a single dose, and a unique psychedelic-based mechanism—positions it as a potential paradigm shift in the treatment of GAD, pending Phase 3 results [2].
- **Benzodiazepines are fast-acting and effective** for acute anxiety, but their long-term use is limited by well-documented risks of dependence and withdrawal [3] [4]. The lack of structured, modern efficacy data in the search results makes a direct, quantitative comparison with MM120's Phase 2b outcomes impossible.
- **The clinical contexts are fundamentally different.** MM120 is being developed as an intermittent, in-clinic administration with lasting effects, while benzodiazepines are typically used as daily or as-needed at-home treatments.

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